molecular formula C20H20FNO3S2 B2629754 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole CAS No. 850926-72-6

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole

Cat. No.: B2629754
CAS No.: 850926-72-6
M. Wt: 405.5
InChI Key: HSBGFSMDBKKLQI-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of functional groups, including a sec-butylthio group, a fluorophenylsulfonyl group, and a p-tolyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenylsulfonyl group can be reduced to form fluorophenylthiol.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, and solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sulfoxides or sulfones, while reduction of the fluorophenylsulfonyl group can produce fluorophenylthiol.

Scientific Research Applications

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole
  • 5-(Methylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole
  • 5-(Ethylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole

Uniqueness

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is unique due to the presence of the sec-butylthio group, which can impart different steric and electronic properties compared to other alkylthio groups. This can influence its reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

5-butan-2-ylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-9-16(21)10-12-17)22-18(25-20)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGFSMDBKKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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